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Introduction

Gold nanoparticles (AuNPs) are versatile platforms for a wide range of biomedical applications,
including diagnostics, drug delivery, and bioimaging.[1][2] Their utility is greatly enhanced by
surface functionalization, which allows for the attachment of various biomolecules and targeting
ligands. This document provides a detailed guide to the functionalization of gold nanopatrticles
with Lipoamido-PEG12-acid.

The Lipoamido-PEG12-acid linker offers a robust strategy for creating stable and functional
AuNPs. The lipoamide group, containing a disulfide bond, provides a strong anchor to the gold
surface through thiol-gold interactions.[3] The polyethylene glycol (PEG) spacer enhances
colloidal stability, reduces non-specific protein adsorption, and improves biocompatibility.[4][5]
The terminal carboxylic acid group serves as a versatile reactive handle for the subsequent
covalent conjugation of proteins, peptides, antibodies, or small molecule drugs via amide bond
formation.[6][7]

These application notes will cover the synthesis of citrate-stabilized gold nanopatrticles, their
functionalization with Lipoamido-PEG12-acid, and subsequent bioconjugation using
EDC/NHS chemistry. Detailed protocols, characterization data, and visual workflows are
provided to guide researchers through this process.
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Data Presentation
Table 1: Typical Characterization Data for Gold

Nanoparticles at Each Functionalization Stage

Stage of . . . . Peak
. . . Hydrodynamic Polydispersity Zeta Potential
Functionalizati ] Absorbance
Diameter (nm) Index (PDI) (mV)
on (Amax, nm)

Citrate-Stabilized

15-25 <0.3 -30 to -50 520 - 525
AuNPs
Lipoamido-
PEG12-acid- 25-45 <0.3 -15to -30 522 - 527
AuNPs
Protein- )
] Variable (near
Conjugated 40 - 80+ <0.4 525 -535
neutral)
AuNPs

Note: The exact values will depend on the initial size of the gold nanoparticles, the
concentration of the PEG linker, and the size and concentration of the conjugated protein.

Experimental Protocols
Protocol 1: Synthesis of Citrate-Stabilized Gold
Nanoparticles (20 nm)

This protocol describes the synthesis of approximately 20 nm gold nanoparticles using the well-
established Turkevich method.

Materials:
o Tetrachloroauric(lll) acid trihnydrate (HAuCl4-3H20)
e Trisodium citrate dihydrate

e Ultrapure water (18.2 MQ-cm)
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Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)

Procedure:

Prepare a 1 mM solution of HAUCI4 in ultrapure water.

In a clean round-bottom flask, bring 100 mL of the 1 mM HAuCI4 solution to a rolling boil with
vigorous stirring.

Rapidly add 10 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCIl4 solution.

The solution will change color from yellow to blue and finally to a brilliant ruby red, indicating
the formation of gold nanoparticles.

Continue boiling and stirring for an additional 15 minutes.
Remove the flask from the heat and allow it to cool to room temperature while still stirring.

Store the citrate-stabilized AUNPs at 4°C.

Characterization:

Measure the UV-Vis spectrum to determine the peak absorbance (Amax), which should be
around 520-525 nm for 20 nm AuNPs.

Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and
polydispersity index (PDI).

Measure the zeta potential to confirm the negative surface charge imparted by the citrate
capping agent.

Protocol 2: Functionalization with Lipoamido-PEG12-

acid

This protocol details the ligand exchange process to replace the citrate capping agent with
Lipoamido-PEG12-acid.

Materials:
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Citrate-stabilized gold nanoparticles (from Protocol 1)
Lipoamido-PEG12-acid
Phosphate buffered saline (PBS), pH 7.4

Centrifuge and centrifuge tubes

Procedure:

Prepare a stock solution of Lipoamido-PEG12-acid in ultrapure water (e.g., 10 mg/mL).

To 10 mL of the citrate-stabilized AUNP solution, add the Lipoamido-PEG12-acid stock
solution to achieve a final concentration of 1-5 puM. The optimal concentration may need to
be determined empirically.

Incubate the mixture for at least 4 hours at room temperature with gentle stirring or overnight
at 4°C.

To remove excess Lipoamido-PEG12-acid, centrifuge the solution. The centrifugation
speed and time will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for
30 minutes).

Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of PBS (pH
7.4).

Repeat the centrifugation and resuspension steps two more times to ensure complete
removal of unbound linker.

After the final wash, resuspend the Lipoamido-PEG12-acid functionalized AuNPs in the
desired buffer and volume.

Characterization:

Measure the UV-Vis spectrum. A slight red-shift in the Amax is expected.

Use DLS to measure the increase in hydrodynamic diameter due to the PEG layer.
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o Measure the zeta potential. A decrease in the magnitude of the negative charge is expected
as the citrate is replaced.

Protocol 3: Bioconjugation of a Protein to Lipoamido-
PEG12-acid Functionalized AuNPs

This protocol describes the covalent coupling of a protein (e.g., an antibody) to the terminal
carboxylic acid of the PEG linker using EDC/NHS chemistry.

Materials:

Lipoamido-PEG12-acid functionalized AuNPs (from Protocol 2)
e Protein to be conjugated (in an amine-free buffer, e.g., PBS)
o 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

¢ N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous
reactions

o Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
e Coupling Buffer: PBS, pH 7.4

e Quenching Solution: 1 M Tris-HCI, pH 8.0 or 1 M glycine

o Centrifuge and centrifuge tubes

Procedure:

» Activation of Carboxyl Groups:

o Centrifuge the Lipoamido-PEG12-acid functionalized AuNPs and resuspend the pellet in
Activation Buffer.

o Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
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o Add a 100-fold molar excess of EDC and NHS relative to the AuNPs to the nanopatrticle
solution.

o Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl
groups.

» Removal of Excess EDC/NHS:
o Centrifuge the activated AUNPs to remove excess EDC and NHS.
o Resuspend the pellet in Coupling Buffer (PBS, pH 7.4).

o Conjugation to the Protein:

o Immediately add the protein solution to the activated AUNP suspension. A 1.5 to 10-fold
molar excess of the protein to the nanoparticles is a good starting point for optimization.[8]

o Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with
gentle rotation.

e Quenching the Reaction:

o Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction by
consuming any unreacted NHS esters.[8]

o Incubate for 15-30 minutes at room temperature.
« Purification of the Conjugate:

o Centrifuge the solution to pellet the protein-conjugated AUNPs and remove unbound
protein.

o Carefully remove the supernatant and resuspend the pellet in a suitable storage buffer
(e.g., PBS with 0.1% BSA).

o Repeat the washing step two more times.

Characterization:
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e Measure the UV-Vis spectrum to check for aggregation (a significant red-shift or broadening
of the peak).

e Use DLS to confirm a further increase in the hydrodynamic diameter.
o SDS-PAGE can be used to confirm the presence of the protein on the nanopatrticles.

e The biological activity of the conjugated protein should be assessed using a relevant assay.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b3028605#functionalizing-gold-
nanoparticles-with-lipoamido-peg12-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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